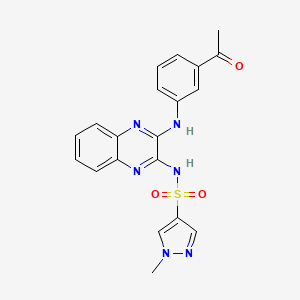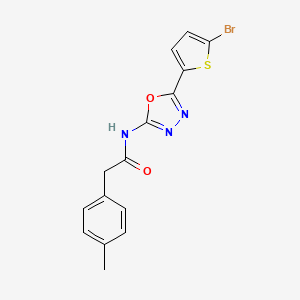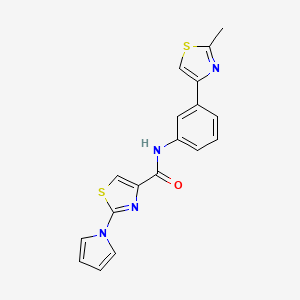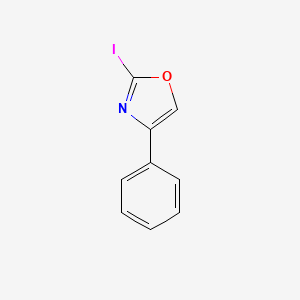
N-(3-((3-acetylphenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial applications . It is a white crystalline powder that occurs widely in natural products and many pharmaceutical ingredients .
Synthesis Analysis
Quinoxaline can be synthesized by adopting green chemistry principles . The reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds was first discovered in 1884 .Molecular Structure Analysis
Structurally, quinoxaline is isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine .Chemical Reactions Analysis
Quinoxaline derivatives have been shown to exhibit a wide range of biological activities . For example, the compounds 2,3-diphenyl-7-sulfonamidoquinoxaline, 2,3-diphenyl-7-(N-phenyl)-sulfonamido quinoxaline, and 2,3-diphenyl-7-(N-acetyl)-sulfonamido quinoxaline showed a good response for about 2.25 to 22.95% inhibition when compared to the standard drug .Physical And Chemical Properties Analysis
The physical and chemical properties of quinoxaline derivatives can vary widely depending on the specific compound. For example, the molecular formula of one quinoxaline derivative is C20H16N4O3S2, with an average mass of 424.496 Da and a monoisotopic mass of 424.066376 Da .科学的研究の応用
Green Chemistry Applications
- Regioselective Synthesis in Water : A study by Poomathi et al. (2015) developed a green and efficient approach for the synthesis of novel quinoxaline derivatives. This process involves the cleavage of the isatin C–N bond followed by a ring expansion reaction, highlighting an environmentally friendly method with excellent yields and high regioselectivity (Poomathi et al., 2015).
Chemical Interaction Studies
- Effect of Temperature and Concentration : Raphael et al. (2015) investigated the interactions of methyl acetate with aqueous solutions of quinoxaline derivatives. The study provides insights into how temperature and concentration affect these interactions, with implications for understanding solute-solute and solute-solvent interactions in chemical systems (Raphael et al., 2015).
Biological Active Sulfonamide Hybrids
- Development of Sulfonamide Hybrids : Research by Ghomashi et al. (2022) reviewed the advances in designing sulfonamide hybrids with various pharmacological activities. This review emphasizes the versatility of sulfonamides in developing compounds with enhanced biological activities by combining them with different organic scaffolds (Ghomashi et al., 2022).
Antimicrobial and Antihistaminic Activities
- Phenylpyrazolo Quinoxaline Derivatives : Sridevi et al. (2009) synthesized phenylpyrazolo benzothiazolo quinoxaline derivatives and evaluated their antimicrobial activities. Another study by the same authors (2010) focused on the antihistaminic activity of similar compounds, demonstrating the potential of quinoxaline derivatives in developing new therapeutic agents (Sridevi et al., 2009); (Sridevi et al., 2010).
Enzymatic Activation and Inhibition Studies
- Diuretic Activity of Benzothiazole Sulfonamides : A study by Husain et al. (2016) explored the diuretic activity of benzothiazole sulfonamides containing the quinoxaline ring system. This research signifies the role of structural modification in enhancing biological activities and understanding the mechanism of action of these compounds (Husain et al., 2016).
Conformational Characterization and Synthesis
- N-Acylhydrazones Conformational Analysis : Munir et al. (2021) synthesized N-acylhydrazones derivatives and performed conformational analysis using NMR spectroscopy. This work provides insight into the structural behavior of these compounds in solution and contributes to the understanding of their chemical properties (Munir et al., 2021).
作用機序
The mechanism of action of quinoxaline derivatives can vary widely depending on the specific compound and its target. Some quinoxaline derivatives have been found to have anti-cancer, anti-proliferative, anti-microbial, anti-convulsant, anti-tuberculosis, anti-malarial, anti-leishmanial, anti-HIV, anti-inflammatory, anti-oxidant, anti-Alzheimer’s, anti-diabetic, anti-COVID, anti-dengue, anti-Parkinsons, 5HT3 receptor antagonist, and anti-amoebiasis activity .
将来の方向性
Quinoxaline derivatives have a wide range of potential applications in the pharmaceutical industry, and research into their properties and potential uses is ongoing . This review paves the way as a source of references for the further development of drug discovery in the wide spectrum of its biological importance .
特性
IUPAC Name |
N-[3-(3-acetylanilino)quinoxalin-2-yl]-1-methylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O3S/c1-13(27)14-6-5-7-15(10-14)22-19-20(24-18-9-4-3-8-17(18)23-19)25-30(28,29)16-11-21-26(2)12-16/h3-12H,1-2H3,(H,22,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXSBPQRMOUZBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CN(N=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B2820260.png)
![5-(benzyloxy)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B2820261.png)
![[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone](/img/structure/B2820262.png)

![7-[(4-Chlorophenyl)methyl]-8-(3-methoxypropylamino)-1,3-dimethylpurine-2,6-dione](/img/structure/B2820265.png)

![4-acetyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2820272.png)



![9-cyclohexyl-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2820280.png)
![4-Amino-1-cyclopentyl-N-[3-(diethylamino)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B2820281.png)

